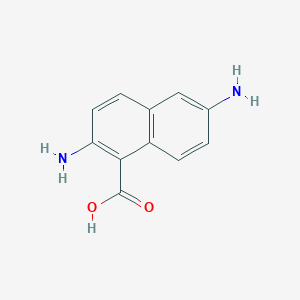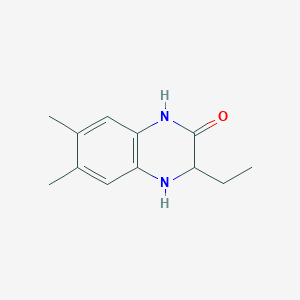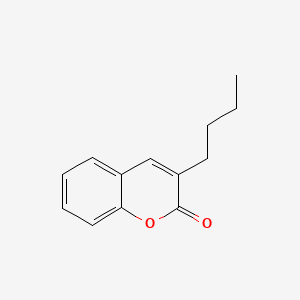
4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H22ClN2 It is a derivative of piperidine and pyrrolidine, both of which are nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride typically involves the reaction of piperidine with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
化学反応の分析
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate
Uniqueness
4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride is unique due to its specific combination of piperidine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
特性
分子式 |
C10H21ClN2 |
|---|---|
分子量 |
204.74 g/mol |
IUPAC名 |
4-(pyrrolidin-1-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H20N2.ClH/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;/h10-11H,1-9H2;1H |
InChIキー |
FYUSJDCKRYCNLL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)
![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)
![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)



![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)


![Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B11897915.png)



